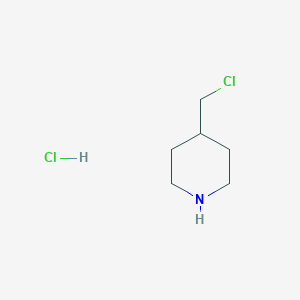

4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE

Description

Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in the field of medicinal chemistry and organic synthesis. nih.gov Piperidine-containing compounds are among the most important synthetic fragments for the design and construction of new drugs. nih.gov This structural motif is present in a vast array of natural alkaloids and more than twenty classes of pharmaceuticals, highlighting its versatility and importance. encyclopedia.pub The prevalence of the piperidine scaffold is demonstrated by its inclusion in numerous FDA-approved drugs, including blockbuster pharmaceuticals, targeting a wide range of conditions. arizona.eduresearchgate.net

Derivatives of piperidine exhibit a broad spectrum of biological activities, including uses as anticancer, antiviral, antimicrobial, analgesic, and antipsychotic agents. encyclopedia.pubresearchgate.net The piperidine structure can act as a key part of a pharmacophore, directly interacting with biological targets like enzymes and receptors, or it can serve as a versatile scaffold to orient other functional groups in a specific three-dimensional arrangement, which is crucial for achieving desired pharmacological effects. arizona.edu The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a significant and active area of modern organic chemistry. nih.gov

Historical Context of the Compound's Emergence in Research

A precise timeline for the first synthesis of 4-(chloromethyl)piperidine (B1605206) hydrochloride is not extensively documented in seminal publications, which is common for versatile but non-famous chemical intermediates. Its emergence can be understood within the broader context of the mid-20th century expansion of synthetic organic chemistry, where a toolbox of reactive "building blocks" was being systematically developed to facilitate the synthesis of complex molecules.

The development of related compounds, such as chloromethylated aromatic heterocycles, for use in pharmaceutical and agrochemical synthesis began during this period. The utility of the reactive chloromethyl group as a chemical handle to connect a heterocyclic core to other molecular fragments was quickly recognized. It is highly probable that 4-(chloromethyl)piperidine hydrochloride was developed as a logical extension of this chemical strategy, providing a saturated, non-aromatic heterocyclic building block. Its design as a stable hydrochloride salt enhances its shelf-life and handling properties, making it a practical reagent for laboratory use.

Current Research Trends and Future Outlook for Piperidine-Based Compounds

Current research involving piperidine-based compounds is vibrant and multifaceted. A major trend is the development of novel catalytic systems and synthetic methodologies to create highly substituted and stereochemically complex piperidine derivatives with greater efficiency and precision. nih.gov This includes advances in hydrogenation of pyridine (B92270) precursors, as well as various cyclization strategies. nih.gov

In medicinal chemistry, there is a strong focus on designing piperidine derivatives as highly selective ligands for specific biological targets to treat complex diseases. researchgate.net Areas of intense investigation include cancer, neurodegenerative disorders like Alzheimer's disease, and infectious diseases. encyclopedia.pubresearchgate.net Furthermore, computational studies and molecular modeling are increasingly being used to predict the binding modes of piperidine-based compounds and to guide the design of new drug candidates with improved potency and selectivity. The continued exploration of the vast chemical space accessible from the piperidine scaffold ensures that it will remain a cornerstone of drug discovery and development for the foreseeable future. arizona.edu

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-(chloromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHLVPVJPDGPBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497817 | |

| Record name | 4-(Chloromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-61-3 | |

| Record name | 1822-61-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Chloromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)piperidine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM5XVH89X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Chloromethyl Piperidine Hydrochloride

Established Synthetic Routes and Reaction Mechanisms

Traditional synthetic approaches to 4-(chloromethyl)piperidine (B1605206) hydrochloride rely on well-established organic transformations. These routes often begin with either pre-formed piperidine (B6355638) rings or aromatic pyridine (B92270) precursors.

Nucleophilic Substitution Reactions

One of the most direct methods for the synthesis of 4-(chloromethyl)piperidine is through the nucleophilic substitution of a primary alcohol. The common precursor, piperidine-4-methanol, can be converted to the desired product by treating it with a suitable chlorinating agent. This transformation follows a nucleophilic substitution mechanism where the hydroxyl group is first converted into a better leaving group, which is then displaced by a chloride ion.

The reaction mechanism typically involves two main steps:

Activation of the Hydroxyl Group: The oxygen atom of the alcohol attacks the electrophilic chlorinating agent (e.g., the sulfur atom in thionyl chloride), forming an intermediate such as a chlorosulfite ester. This step transforms the poor leaving group (-OH) into a much better one.

Nucleophilic Attack: A chloride ion (Cl⁻), either from the reaction byproducts or added as part of the reagent, acts as a nucleophile. It attacks the carbon atom bearing the activated oxygen group, leading to the displacement of the leaving group and the formation of the C-Cl bond.

When using reagents like thionyl chloride, the reaction byproducts are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification.

Reductive Amination Approaches to Functionalize the Piperidine Core

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of amines. youtube.com While not a direct route to 4-(chloromethyl)piperidine in a single step, it is a key strategy for constructing the piperidine ring itself from acyclic precursors. nih.gov This approach typically involves the reaction of a dicarbonyl compound with an amine.

The general process involves a double reductive amination where a dialdehyde (B1249045) or ketoaldehyde reacts with a primary amine or ammonia (B1221849) to form the piperidine skeleton. nih.gov For instance, a suitably protected 1,5-dicarbonyl compound can undergo intramolecular reductive amination to yield a 4-substituted piperidine. To arrive at the target compound, a precursor such as N-protected 4-piperidone (B1582916) would be synthesized first. The ketone could then be converted to the required hydroxymethyl group via reactions like the Wittig reaction followed by hydroboration-oxidation, or by conversion to an ester followed by reduction. The resulting alcohol would then be chlorinated as described in the nucleophilic substitution section.

This multi-step approach offers flexibility in introducing various substituents onto the piperidine core but is less direct than the functionalization of a pre-existing piperidine-4-methanol molecule.

Chlorination of Piperidine-4-methanol using Thionyl Chloride

A specific and highly effective application of nucleophilic substitution (as discussed in 2.1.1) is the direct chlorination of piperidine-4-methanol using thionyl chloride (SOCl₂). This reaction is a classic and reliable method for converting primary alcohols to alkyl chlorides. Given that piperidine-4-methanol is an amino alcohol, the reaction requires careful control of conditions to avoid side reactions.

The process is often carried out by the slow, inverse addition of the amino alcohol solution to the thionyl chloride. This technique helps to suppress side reactions by ensuring the amine group is rapidly protonated to the non-nucleophilic ammonium (B1175870) salt, preventing it from reacting with the thionyl chloride or the product. nih.gov

The reaction mechanism proceeds as follows:

The hydroxyl group of piperidine-4-methanol attacks the sulfur atom of SOCl₂, displacing a chloride ion and forming a protonated chlorosulfite intermediate.

A base (such as pyridine, often used as a solvent or catalyst) or the displaced chloride ion deprotonates the intermediate.

The chloride ion then attacks the primary carbon in an Sₙ2 fashion, cleaving the C-O bond and releasing sulfur dioxide and another chloride ion. nih.gov

The final product is typically isolated as the hydrochloride salt due to the presence of HCl generated during the reaction.

Table 1: Conditions for Chlorination of Alcohols using Thionyl Chloride

| Reagent System | Solvent | Catalyst | Temperature | Notes |

|---|---|---|---|---|

| SOCl₂ (neat) | None | None | Reflux (~76°C) | Common for simple alcohols; harsh conditions. |

| SOCl₂ | Dichloromethane (B109758) (DCM) | None | 0°C to RT | More controlled than neat conditions. |

| SOCl₂ | Dichloromethane (DCM) | DMF (catalytic) | 0°C to RT | Forms Vilsmeier-Haack reagent as the active chlorinating agent. |

| SOCl₂ | Isopropyl Acetate | None | 0°C to RT | Optimized for amino alcohols via inverse addition to suppress side reactions. nih.gov |

Reaction of 4-Pyridinemethanol (B147518) with Thionyl Chloride

An alternative strategy begins with the aromatic precursor, 4-pyridinemethanol. This route involves two principal transformations: the chlorination of the methanol (B129727) group and the subsequent reduction of the pyridine ring to a piperidine ring.

The first step is the conversion of 4-pyridinemethanol to 4-(chloromethyl)pyridine (B78701) hydrochloride. This is achieved by reacting the starting material with thionyl chloride, often in an inert solvent. This reaction is analogous to the chlorination of piperidine-4-methanol. A patented method describes the reaction of 4-pyridinemethanol with 1.1-1.3 molar equivalents of thionyl chloride to produce the target intermediate.

The second and more challenging step is the catalytic hydrogenation of 4-(chloromethyl)pyridine to 4-(chloromethyl)piperidine. The aromatic pyridine ring is stable, and its reduction often requires high pressures, elevated temperatures, and a heterogeneous catalyst. A significant challenge in this step is preventing the hydrogenolysis (cleavage) of the carbon-chlorine bond, which would result in the formation of 4-methylpiperidine (B120128). The selection of the catalyst and reaction conditions is crucial for chemoselectivity. Catalysts like platinum oxide (PtO₂) in acidic media (e.g., glacial acetic acid) or rhodium on carbon are commonly used for pyridine hydrogenation. The acidic conditions protonate the pyridine nitrogen, which facilitates the reduction of the ring while potentially minimizing catalyst poisoning and side reactions.

Table 2: Catalytic Systems for the Hydrogenation of Pyridine Derivatives

| Catalyst | Hydrogen Source | Solvent / Additive | Conditions | Selectivity Notes |

|---|---|---|---|---|

| PtO₂ (Adams' catalyst) | H₂ gas (50-70 bar) | Glacial Acetic Acid | Room Temperature | Effective for various substituted pyridines. |

| Rh/C | H₂ gas | Acidic Media | Variable T & P | Often used for pyridine ring reduction. |

| Pd/C | H₂ gas | Acidic Media | Variable T & P | Prone to causing hydrogenolysis of C-Cl bonds. |

| Iridium(III) Complex | H₂ gas or Transfer | Dichloromethane | Mild T & P | Robust catalyst tolerating sensitive groups like halogens. |

Hydrogenation of Pyridinylpyrroles

The synthesis of piperidine derivatives via the hydrogenation of pyridinylpyrroles represents a more complex and less common pathway for a simple structure like 4-(chloromethyl)piperidine. This route would involve a bicyclic heteroaromatic precursor containing both a pyridine and a pyrrole (B145914) ring.

The general mechanism for such a transformation would involve catalytic hydrogenation, where both aromatic rings are saturated. The reaction proceeds via the adsorption of the substrate onto the surface of a metal catalyst (such as platinum, palladium, or rhodium). Hydrogen gas is also adsorbed and dissociates into hydrogen atoms on the metal surface. The reaction occurs through the stepwise, syn-addition of hydrogen atoms across the double bonds of the heterocyclic rings until they are fully saturated.

Given the complexity of the starting material and the lack of direct literature precedent for this specific target, this route is more of theoretical interest than a practical method for the preparation of 4-(chloromethyl)piperidine. It would be more applicable to the synthesis of complex, fused-ring alkaloid structures.

Advanced Synthetic Strategies and Catalytic Approaches

Modern organic synthesis seeks to develop more efficient, selective, and sustainable methods. In the context of piperidine synthesis, this has led to the development of advanced catalytic strategies that offer significant advantages over traditional methods. These approaches often focus on creating stereochemically complex piperidines, which are of high value in drug discovery.

Recent advances include:

Asymmetric Hydrogenation and Transfer Hydrogenation: While hydrogenation of pyridines is well-established, modern methods employ chiral catalysts to achieve enantioselective reduction, producing optically active piperidines. Rhodium-catalyzed reductive transamination of pyridinium (B92312) salts using a chiral primary amine has been shown to produce a variety of chiral piperidines with excellent selectivity, even tolerating sensitive functional groups like fluorine.

Chemo-enzymatic Dearomatization: This strategy combines chemical synthesis with biocatalysis to achieve highly selective transformations. One approach uses an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines, providing precise stereochemical control.

Transition Metal-Catalyzed Cyclizations: Gold- and palladium-catalyzed reactions have been developed for the annulation or oxidative amination of alkenes to form substituted piperidines. These methods allow for the construction of the piperidine ring with simultaneous introduction of functional groups.

Organocatalysis: Organocatalytic domino reactions, such as those using chiral prolinol derivatives, can facilitate the synthesis of polysubstituted piperidines from simple aldehydes and nitroolefins. This approach can create multiple contiguous stereocenters in a single step with high enantioselectivity.

These advanced strategies provide powerful tools for accessing complex and functionally diverse piperidine derivatives, reflecting the ongoing innovation in synthetic organic chemistry.

Metal-Catalyzed Cyclization in Piperidine Synthesis

Transition metal catalysis offers powerful tools for the formation of heterocyclic rings, including piperidines. nih.gov Catalysts based on metals such as palladium, rhodium, ruthenium, nickel, and cobalt are frequently used to facilitate intramolecular cyclizations of suitable linear precursors. nih.govdigitellinc.com These reactions can include processes like intramolecular allylic amination and various cycloaddition reactions. nih.govrsc.org For instance, a palladium catalyst can promote the cyclization of an amino-tethered alkene, leading to the formation of the piperidine ring with high efficiency. nih.gov While these methods are invaluable for constructing complex piperidine derivatives, they are generally not the preferred route for a structurally simple, achiral molecule like 4-(chloromethyl)piperidine hydrochloride due to the cost and complexity associated with the catalysts and starting materials.

Enantioselective Cyanidation of Fluorosubstituted Amines

A notable strategy for the asymmetric synthesis of chiral piperidines involves the enantioselective cyanidation of amines. nih.gov This method utilizes a chiral copper(II) catalyst to facilitate the addition of a cyanide group to an amine substrate. nih.govnih.gov The resulting δ-amino nitrile is a key intermediate which can then undergo reductive cyclization to form an enantioenriched piperidine. nih.govnih.gov This approach is particularly significant as it establishes a key stereocenter through a C-C bond formation. However, this methodology is explicitly enantioselective, designed to produce a single enantiomer of a chiral molecule. As this compound is an achiral compound, this highly specialized, stereoselective method would not be a logical or necessary approach for its synthesis.

Palladium-Catalyzed Azide (B81097) Reduction Cyclization

The diastereoselective synthesis of substituted piperidines can be achieved through palladium-catalyzed azide reduction cyclization. nih.gov This process typically involves the cyclization of an amino acetal, which can be prepared via a nitro-Mannich reaction. nih.govresearchgate.net The palladium catalyst facilitates the reduction of an azide group to an amine, which then undergoes an intramolecular cyclization. This method is powerful for controlling the stereochemistry of multiple substituents on the piperidine ring. As with other stereoselective methods, this approach is overly complex for the synthesis of the achiral this compound.

Diastereoselective Reductive Cyclization of Amino Acetals

This methodology is closely related to the palladium-catalyzed process described previously and focuses on establishing specific stereochemical relationships between substituents on the piperidine ring. nih.gov The synthesis begins with a diastereoselective nitro-Mannich reaction to create a linear precursor with the desired stereochemistry. nih.govresearchgate.net This intermediate, an amino acetal, is then induced to cyclize under reductive conditions. nih.govresearchgate.net The stereocenters established in the initial Mannich reaction are retained during the ring-forming step, providing excellent control over the final product's 3D structure. This strategy is tailored for creating complex, stereochemically-defined piperidines and is not a standard method for achiral targets.

Desymmetrization Approaches for Piperidine Synthesis

Desymmetrization is a sophisticated strategy for asymmetric synthesis where a prochiral or meso (symmetrical) starting material is converted into a chiral molecule. nih.govnih.govacs.org In the context of piperidine synthesis, a symmetrical precursor can be selectively modified to form a chiral, enantiomerically enriched piperidine derivative. nih.gov This can be achieved, for example, through a selective lactam formation or an organocatalytic intramolecular aza-Michael reaction. acs.orgrsc.org These approaches are at the cutting edge of enantioselective synthesis. Given that this compound lacks a chiral center, desymmetrization is not a relevant or applicable synthetic strategy.

Optimization of Synthetic Conditions

While the advanced methodologies described above are generally not used for this compound, its synthesis via more traditional routes, such as the chlorination of 4-(hydroxymethyl)piperidine, requires careful optimization of reaction conditions to maximize yield and purity.

Solvent Selection and Reaction Temperature Control

The choice of solvent and the control of reaction temperature are critical parameters in the synthesis of this compound and related compounds. chemicalbook.comgoogle.com The solvent must effectively dissolve the reactants while remaining inert to the reaction conditions. Temperature control is essential for managing the reaction rate and minimizing the formation of impurities. mdpi.com

Solvent Selection: The selection of a solvent is guided by factors such as reactant solubility, boiling point, and its interaction with reagents. For chlorination reactions using agents like thionyl chloride, aprotic solvents are required.

| Solvent | Rationale for Use | Typical Temperature Range |

| Dichloromethane (DCM) | Good solubility for many organic compounds and reagents like triethylamine. Relatively low boiling point simplifies removal. | 20–40°C |

| Toluene (B28343) | Higher boiling point than DCM, allowing for a wider range of reaction temperatures. Inert under typical chlorination conditions. | ≤ 35°C |

| Tetrahydrofuran (THF) | A common polar aprotic solvent used for a variety of organic reactions. | -78°C to room temperature |

| Ethyl Acetate | Used frequently in workup and extraction procedures after the reaction is complete. | Room temperature |

The pharmaceutical industry often uses solvent selection guides to promote greener and safer chemical processes. Solvents are typically categorized based on their environmental impact and safety profile.

Table of Solvent Classifications

| Classification | Example Solvents |

|---|---|

| Preferred | Water, Ethanol, Ethyl Acetate, Isopropyl Acetate, Acetone |

| Usable | Toluene, Cyclohexane, Heptane, Acetonitrile, Tetrahydrofuran (THF) |

Reaction Temperature Control: Precise temperature control is crucial for preventing side reactions. In the chlorination of alcohols with thionyl chloride, temperatures that are too high can lead to the formation of elimination byproducts or other impurities. Conversely, temperatures that are too low may result in an impractically slow reaction rate.

For example, in the synthesis of N-methylpiperidine-4-chloride from N-methylpiperidin-4-ol using thionyl chloride, the reaction temperature is carefully controlled between 20°C and 40°C. chemicalbook.com This moderate temperature allows the reaction to proceed efficiently while minimizing degradation. In another process for preparing chloromethylpyridine hydrochlorides, the reaction temperature is maintained at a level not exceeding 35°C to prevent impurity formation. google.com In other syntheses involving sensitive intermediates, reactions are often conducted at much lower temperatures, such as -78°C, before being allowed to slowly warm to room temperature.

By carefully selecting an appropriate inert solvent and maintaining a controlled temperature profile, the synthesis of this compound can be optimized to achieve high yield and purity, ensuring its suitability as an intermediate for further chemical transformations.

Purification Techniques: Recrystallization and Chromatography

The isolation and purification of this compound from a reaction mixture are critical steps to ensure the final product's high purity. The primary techniques employed for the purification of this and related piperidine derivatives are recrystallization and chromatography. The choice of method depends on the nature of the impurities and the scale of the synthesis.

Recrystallization is a widely used technique for purifying solid compounds. mt.com The fundamental principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As this solution gradually cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. mt.com Impurities, which are present in smaller quantities, remain dissolved in the solvent. mt.com For piperidine derivatives, including hydrochloride salts, the selection of an appropriate solvent system is crucial. Solvents are chosen based on their ability to dissolve the compound at high temperatures but not at low temperatures. Common solvents for recrystallizing hydrochloride salts include aqueous or alcoholic solutions. guidechem.com The process is effective for removing impurities that have different solubility profiles from the target compound.

Chromatography offers a more sophisticated method for purification, particularly for separating compounds with similar physical properties. In the synthesis of related compounds like N-methyl-4-chloropiperidine, fast chromatography has been successfully employed. chemicalbook.com This technique involves passing the crude product mixture through a stationary phase (e.g., silica (B1680970) gel) using a mobile phase (eluent). Different components of the mixture travel through the stationary phase at different rates, allowing for their separation. For instance, a dichloromethane solution of methanol with a small percentage of ammonia has been used as an eluent to purify N-methyl-4-chloropiperidine, yielding a product with high purity. chemicalbook.com Gas chromatography is another technique used for analyzing the content of piperidine impurities in samples. google.com

| Purification Technique | Principle of Operation | Application in Piperidine Derivative Synthesis | Key Parameters |

|---|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. mt.com | Used for purifying solid piperidine hydrochloride salts to remove soluble and insoluble impurities. guidechem.com | Solvent choice, temperature gradient, cooling rate. |

| Chromatography (e.g., Fast Chromatography) | Differential partitioning of components between a stationary phase and a mobile phase. chemicalbook.com | Effective for separating the target compound from structurally similar byproducts and unreacted starting materials. chemicalbook.com | Stationary phase (e.g., silica), mobile phase composition, flow rate. |

Green Chemistry Principles in Synthesis of Piperidine Derivatives

The application of green chemistry principles to the synthesis of piperidine derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. nih.gov These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. nih.gov

Several key green chemistry principles are particularly relevant to the synthesis of piperidines:

Waste Prevention : The primary goal is to design synthetic routes that generate minimal waste. nih.gov This can be achieved by optimizing reactions to maximize atom economy, where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Safer Solvents and Reagents : Traditional syntheses often employ hazardous solvents and reagents. Green chemistry encourages the substitution of these with safer alternatives. unibo.it For example, in solid-phase peptide synthesis (SPPS), which sometimes involves piperidine for Fmoc removal, research has focused on finding viable, less hazardous alternatives to piperidine itself and to solvents like dimethylformamide (DMF). unibo.itrsc.org

Energy Efficiency : Synthetic methods should be designed to minimize energy consumption. This includes conducting reactions at ambient temperature and pressure whenever possible. nih.gov The use of microwave irradiation or mechanochemistry are examples of energy-efficient techniques that can be applied to accelerate reactions, often reducing the need for high temperatures and prolonged reaction times. nih.gov

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can carry out a single reaction many times, reducing waste. nih.gov In the synthesis of piperidin-4-one-3-carboxylates, a related class of compounds, zirconium tetrachloride has been used as a catalyst. researchgate.net

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and generate waste. nih.gov Developing more selective synthetic routes can help achieve this goal.

An efficient, green chemistry approach has been developed for the synthesis of N-substituted piperidones, which are key precursors for many piperidine derivatives. nih.gov This methodology presents significant advantages over classical synthetic approaches by improving efficiency and reducing environmental impact. nih.gov By focusing on these principles, the synthesis of this compound and other piperidine derivatives can be made more sustainable.

| Green Chemistry Principle | Objective | Application in Piperidine Synthesis |

|---|---|---|

| Waste Prevention | Design syntheses to minimize or eliminate byproducts. nih.gov | Optimizing reaction conditions to achieve high yields and selectivity. |

| Safer Solvents/Reagents | Avoid using toxic or hazardous substances. unibo.it | Replacing hazardous solvents with greener alternatives; seeking less toxic reagents. rsc.org |

| Energy Efficiency | Conduct reactions at ambient conditions; minimize energy use. nih.gov | Employing methods like microwave synthesis or mechanochemistry. nih.gov |

| Catalysis | Use selective catalysts instead of stoichiometric reagents. nih.gov | Developing catalytic routes to piperidones and piperidines. researchgate.net |

| Reduce Derivatives | Minimize the use of protecting groups to reduce synthetic steps and waste. nih.gov | Designing synthetic pathways that avoid protection/deprotection steps. |

Chemical Reactivity and Derivative Synthesis of 4 Chloromethyl Piperidine Hydrochloride

Nucleophilic Substitution Reactions of the Chlorine Atom

The primary site of reactivity on the 4-(chloromethyl)piperidine (B1605206) moiety is the carbon-chlorine bond. The chlorine atom is a good leaving group, and the adjacent carbon is susceptible to attack by a variety of nucleophiles. This allows for the straightforward introduction of diverse functional groups at the 4-position of the piperidine (B6355638) ring via standard SN2 mechanisms.

The chloromethyl group readily undergoes nucleophilic substitution with nitrogen and sulfur nucleophiles.

Amines: Primary and secondary amines can displace the chloride ion to form a new carbon-nitrogen bond, leading to the corresponding 4-(aminomethyl)piperidine derivatives. This reaction is a common strategy for linking the piperidine scaffold to other molecular fragments. For instance, heterocyclic amines such as piperidine, morpholine (B109124), or pyrrolidine (B122466) can react to yield compounds where two heterocyclic rings are joined by a methylene bridge. researchgate.net The reaction typically proceeds in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The piperidine nitrogen of the starting material is protonated (as the hydrochloride salt), which protects it from acting as a nucleophile itself, thereby ensuring selective reaction at the chloromethyl group.

Thiols: In a similar fashion, thiols and their corresponding thiolate anions, which are potent sulfur nucleophiles, can react with 4-(chloromethyl)piperidine to form 4-(thiomethyl)piperidine derivatives. This reaction provides a reliable method for introducing sulfur-containing moieties. The general reaction conditions involve treating the chloromethyl compound with a thiol in the presence of a base, such as an alkali metal hydroxide or carbonate, to generate the more nucleophilic thiolate in situ.

The table below summarizes typical nucleophilic substitution reactions at the chloromethyl group.

| Nucleophile | Reagent Example | Product Class |

| Primary Amine | R-NH₂ | 4-(Alkylaminomethyl)piperidine |

| Secondary Amine | R₂NH (e.g., Morpholine) | 4-(Dialkylaminomethyl)piperidine |

| Thiol | R-SH | 4-(Alkylthiomethyl)piperidine |

Oxidation and Reduction Reactions

The nitrogen atom of the piperidine ring is susceptible to oxidation.

The tertiary amine that would be formed upon deprotonation of 4-(chloromethyl)piperidine hydrochloride can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using strong oxidizing agents. Common reagents for this purpose include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). longdom.orgresearchgate.net The reaction involves the attack of the nitrogen's lone pair of electrons on the oxidant, resulting in the formation of a new N-O bond.

The formation of N-oxides can alter the physicochemical properties of the parent molecule. In biological contexts, N-oxidation is a known metabolic pathway for piperidine-containing compounds, which can lead to metabolites like N-hydroxypiperidine. nih.gov

| Starting Material | Oxidizing Agent | Product |

| 4-(Chloromethyl)piperidine | Hydrogen Peroxide (H₂O₂) | 4-(Chloromethyl)piperidine N-oxide |

| 4-(Chloromethyl)piperidine | m-CPBA | 4-(Chloromethyl)piperidine N-oxide |

Structural Modifications and Analog Development

The piperidine scaffold is a common feature in many biologically active compounds, and significant research is dedicated to the synthesis of its substituted analogs to explore structure-activity relationships. ajchem-a.com

Various synthetic strategies have been developed to introduce a wide array of substituents at different positions on the piperidine ring. While not starting from 4-(chloromethyl)piperidine itself, these methods illustrate the chemical versatility of the piperidine core. Common approaches include:

Hydrogenation of Substituted Pyridines: This is one of the most fundamental methods for accessing the piperidine core. Substituted pyridines can be catalytically hydrogenated under high pressure using catalysts like rhodium, ruthenium, or platinum to yield the corresponding substituted piperidines. nih.gov

Cyclization Reactions: Aza-Diels-Alder reactions or intramolecular cyclizations of suitable amino-alkene precursors can be employed to construct the piperidine ring with predefined stereochemistry and substitution patterns. nih.govrasayanjournal.co.in

Functionalization of Piperidones: 4-Piperidones are particularly useful intermediates. dtic.mil They can undergo reactions at the ketone carbonyl group, such as Grignard additions or Wittig reactions, to introduce substituents at the 4-position. Subsequent chemical modifications can then be performed to elaborate the structure further. google.com

These synthetic routes are foundational in medicinal chemistry for creating libraries of piperidine derivatives for pharmacological screening. nih.gov

The synthesis of this more complex derivative, which features both a chloromethyl and a carboxylate group at the C4 position, requires a multi-step approach. A plausible synthetic pathway can be designed starting from a protected 4-piperidone (B1582916) derivative, such as 1-benzyl-4-piperidone.

A common strategy to introduce both a nitrogen-containing group and a carboxylate precursor at the same carbon is the Strecker synthesis. researchgate.net The key steps would be:

Cyanohydrin Formation and Amination: Reaction of 1-benzyl-4-piperidone with a cyanide source (e.g., KCN) and an amine would yield an α-aminonitrile.

Hydrolysis: The nitrile group of the α-aminonitrile is then hydrolyzed under acidic or basic conditions to afford a carboxylic acid.

Esterification: The resulting carboxylic acid is converted to its methyl ester, for example, by reaction with methanol (B129727) under acidic conditions or with thionyl chloride followed by methanol. prepchem.com

Introduction of the Chloromethyl Group: This step is more complex. One potential route involves the reduction of the ester to the corresponding hydroxymethyl group, followed by chlorination (e.g., with thionyl chloride), a method used in the synthesis of 4-(chloromethyl)pyridine (B78701). google.com However, to preserve the carboxylate, an alternative is required. Alkylation of a suitable precursor might be employed. smolecule.com

Deprotection: Finally, removal of the N-benzyl protecting group via catalytic hydrogenation would yield the desired product as its hydrochloride salt.

This synthetic sequence highlights how the fundamental reactivity of piperidine intermediates can be harnessed to build complex, polysubstituted target molecules. researchgate.net

Synthesis of 1-Benzyl-4-(chloromethyl)piperidine Hydrochloride

1-Benzyl-4-(chloromethyl)piperidine hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. Its synthesis is a crucial step in creating more complex piperidine derivatives. The preparation of the parent compound, 1-benzyl-4-(chloromethyl)piperidine, has been described, which serves as the foundation for its hydrochloride salt. researchgate.net

A common synthetic approach involves starting with more readily available piperidine precursors. For instance, N-benzyl-4-piperidinecarboxaldehyde can be synthesized from 4-piperidinecarboxylic acid. This multi-step process includes esterification, N-alkylation with benzyl bromide, hydrolysis, acylation, dehydration to a nitrile, and finally, reduction to the aldehyde. google.com Another related synthesis involves the creation of 1-benzyl-4-piperidinyl piperidine from 1-benzyl-4-piperidone and piperidine. google.com

The synthesis of 1-benzyl-4-(chloromethyl)piperidine itself allows for its application as a building block. The reaction of this compound with purines in a basic medium demonstrates its reactivity, proceeding through the formation of a 1-benzyl-1-azoniabicyclo[2.2.1]heptane system. This intermediate can then undergo nucleophilic attack to yield various N-benzylpiperidine and N-benzylpyrrolidine derivatives. researchgate.net To obtain the hydrochloride salt, the synthesized 1-benzyl-4-(chloromethyl)piperidine base would typically be treated with hydrogen chloride gas dissolved in an appropriate organic solvent. google.com

Development of N-type Calcium Channel Blocker Derivatives

The piperidine scaffold, present in this compound, is a foundational structure in the development of N-type calcium channel blockers, which are significant targets for treating chronic pain. nih.govresearchgate.net The identification of orally active, small-molecule N-type calcium channel blockers is a major goal in medicinal chemistry, aiming to overcome the limitations of peptide-based drugs like ziconotide. nih.govresearchgate.net

Research has led to the discovery of various piperidine-containing derivatives with potent N-type calcium channel blocking activity:

Scaffold-based Optimization: Starting from less selective therapeutic agents like flunarizine and lomerizine, optimization of their chemical structures has yielded more selective and potent N-type calcium channel blockers. This process led to the discovery of compounds NP118809 and NP078585, which demonstrate good selectivity over L-type calcium channels and show analgesic effects in animal models of inflammatory pain. nih.gov

Pyrazolylpiperidines: A novel series of pyrazole-based N-type calcium channel blockers was identified through the structural modification of a high-throughput screening hit. These compounds, which feature a piperidine moiety, were optimized to enhance both potency and metabolic stability. A representative compound from this series demonstrated efficacy in rat models of both inflammatory and neuropathic pain. nih.govresearchgate.net

Dipeptidylamine Derivatives: Another class of small molecules, N,N-dialkyl-dipeptidylamines, has been reported to have potent functional activity at N-type voltage-sensitive calcium channels, showing efficacy in vivo. medchemexpress.com

The this compound moiety serves as a versatile starting material for introducing the piperidine core into these complex molecular architectures, facilitating the synthesis of new potential analgesic agents.

Synthesis of 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives (BOPs)

In the search for treatments for Alzheimer's disease, researchers have focused on developing dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A series of novel 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives (BOPs) has been designed and synthesized for this purpose. researchgate.net The synthesis involves a multi-step process where the quinazoline scaffold is linked to a substituted pyridinium (B92312) moiety. researchgate.netresearchgate.net

The inhibitory activities of the synthesized BOPs were evaluated against AChE and BuChE using Ellman's method. Several compounds showed significant inhibitory potential. researchgate.net Among the synthesized derivatives, two compounds were identified as particularly potent:

BOP-1 (1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium bromide) was found to be the most active dual inhibitor. researchgate.net

BOP-8 (1-(4-chlorobenzyl)-3-((6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium chloride) exhibited the highest inhibitory activity against AChE. researchgate.net

These findings suggest that BOP-1 and BOP-8 are valuable lead compounds for the further development of drugs to combat Alzheimer's disease. researchgate.net

Table 1: Inhibitory Activity of Selected BOP Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| BOP-1 | AChE | 5.90 ± 0.07 |

| BuChE | 6.76 ± 0.04 | |

| BOP-8 | AChE | 1.11 ± 0.09 |

Mechanistic Investigations of Biological Activity

Interactions with Molecular Targets

The biological effects of a compound are often initiated by its interaction with specific molecular targets within the body, such as enzymes and receptors. For 4-(chloromethyl)piperidine (B1605206) hydrochloride, its potential interactions can be extrapolated from studies on other piperidine (B6355638) derivatives.

The piperidine nucleus is a key component in many inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been synthesized and shown to possess potent anti-AChE activity. One of the most powerful inhibitors from this series demonstrated an IC50 value of 0.56 nM for acetylcholinesterase and an affinity 18,000 times greater for AChE than for BuChE. nih.gov This high selectivity is a desirable trait in the development of therapeutic agents.

While direct studies on 4-(chloromethyl)piperidine hydrochloride are lacking, it is plausible that this compound could serve as a precursor for the synthesis of more complex piperidine derivatives with cholinesterase inhibitory properties. The reactivity of the chloromethyl group allows for the attachment of various other molecular fragments that could enhance binding to the active sites of these enzymes. For example, semi-synthetic analogues of natural piperidine alkaloids have been shown to inhibit rat brain acetylcholinesterase with IC50 values of 7.32 and 15.1 microM. nih.gov Furthermore, some benzohydrazide (B10538) derivatives containing a piperidine moiety have demonstrated dual inhibition of both AChE and BChE. nih.govmdpi.com

Table 1: Cholinesterase Inhibitory Activity of Select Piperidine Derivatives

| Compound Class | Target Enzyme | Potency (IC50) | Selectivity |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 nM | 18,000-fold > BuChE |

| Semi-synthetic piperidine alkaloids | Acetylcholinesterase (AChE) | 7.32 µM / 15.1 µM | 21 and 9.5 times less potent against BuChE |

This table presents data for piperidine derivatives to illustrate the potential activity of compounds containing a piperidine scaffold, not for this compound itself.

Piperidine derivatives are also known to interact with a variety of neurotransmitter receptors.

Serotonin (B10506) and Dopamine (B1211576) Receptors: Many compounds containing a piperidine ring exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors. For example, certain 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have been identified as high-affinity ligands for the serotonin transporter (SERT), with Ki values ranging from 2 to 400 nM. nih.govresearchgate.net Similarly, a number of N-linked heterocyclic piperidine derivatives have been synthesized that show high affinity (5.2 nM) and over 300-fold selectivity for the human dopamine D4 receptor over D2 and D3 receptors. nih.gov The specific interactions often depend on the nature and positioning of substituents on the piperidine ring.

NMDA Receptors: The piperidine structure is also a feature of antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. A structure-based search identified N-(2-phenoxyethyl)-4-benzylpiperidine as a novel NMDA receptor antagonist with high selectivity for the NR1/2B subunit combination (IC50 = 0.63 µM). nih.gov Further optimization of this lead compound led to derivatives with enhanced potency. Additionally, 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been recognized as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. nih.gov These findings underscore the potential for piperidine-based compounds to modulate NMDA receptor activity. google.comgoogle.commdpi.com

Cellular and Molecular Mechanisms

Beyond direct interactions with enzymes and receptors, the biological activity of this compound can be understood through its potential cellular and molecular actions, largely stemming from its reactive chloromethyl group.

By acting as an alkylating agent, this compound could potentially inhibit various cellular processes. Covalent modification of enzymes could lead to their inactivation, thereby disrupting metabolic pathways. Similarly, alkylation of transcription factors or other proteins involved in signal transduction could interfere with cellular communication and gene expression. nih.govnih.gov Piperine, an alkaloid containing a piperidine ring, has been shown to inhibit signaling pathways such as TGF-β, which is involved in cell growth and differentiation. nih.gov

Many cytotoxic anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The piperidine scaffold is present in numerous compounds that have been shown to induce apoptosis in cancer cells. nih.gov For example, novel piperidone derivatives have been found to induce apoptosis in human prostate and lymphoma cancer cell lines through the intrinsic apoptotic pathway, which involves the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspases. nih.gov Piperine has also been demonstrated to induce apoptosis in various cancer cell lines by modulating multiple signaling pathways. mdpi.comexcli.denih.gov

Given its potential as an alkylating agent, this compound could induce apoptosis by causing DNA damage or by covalently modifying proteins that are critical for cell survival. Alkylation of DNA can trigger cell cycle arrest and activate apoptotic pathways. Furthermore, modification of key signaling proteins could disrupt the balance between pro-apoptotic and anti-apoptotic signals within the cell, ultimately leading to programmed cell death. frontiersin.org

Biological and Pharmacological Applications of 4 Chloromethyl Piperidine Hydrochloride and Its Derivatives

Antimicrobial Research

Derivatives of 4-(chloromethyl)piperidine (B1605206) hydrochloride have been synthesized and evaluated for their ability to combat microbial infections. These studies have explored their efficacy against both bacterial and fungal pathogens.

Antibacterial Properties and Efficacy

The antibacterial potential of various piperidine (B6355638) derivatives has been a significant area of research. Studies have shown that introducing different functional groups to the piperidine core can result in compounds with potent activity against a range of bacteria. For instance, a study on novel sulfonamide derivatives containing a piperidine moiety revealed significant antibacterial activity against plant pathogenic bacteria. mdpi.com

One of the synthesized compounds, designated as C4 , which features a benzsulfamide skeleton and a suitable alkyl chain, demonstrated particularly strong bioactivity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice. mdpi.com The in vitro antibacterial activity of this compound was found to be significantly better than commercial agents like bismerthiazol (B1226852) and thiodiazole copper. mdpi.com Further investigation into the mechanism of action of compound C4 on Xoo cells using scanning electron microscopy revealed that it caused noticeable damage to the bacterial cell membranes, leading to cell death. mdpi.com The strong destructive effect on cell membrane integrity is thought to be linked to the hydrophobic nature of the compound's alkyl tail. mdpi.com

Another study investigating piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives found that certain compounds inhibited the growth of both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. nih.gov

The following table summarizes the in vitro antibacterial activity of selected piperidine derivatives against plant pathogenic bacteria:

| Compound | Target Bacteria | EC50 (µg/mL) |

| A8 | Xanthomonas axonopodis pv. citri (Xac) | 4.74 |

| C4 | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 |

| Bismerthiazol (Commercial Agent) | Xanthomonas oryzae pv. oryzae (Xoo) | 42.38 |

| Thiodiazole Copper (Commercial Agent) | Xanthomonas oryzae pv. oryzae (Xoo) | 64.50 |

Data sourced from a study on novel sulfonamide derivatives containing a piperidine moiety. mdpi.com

Antifungal Activities

The exploration of piperidine derivatives has also extended to their potential as antifungal agents. Research has shown that specific structural modifications of the piperidine scaffold can yield compounds with significant activity against various fungal pathogens.

In one study, a series of novel piperidinyl thiazole (B1198619) analogues were designed and evaluated for their in vitro and in vivo activity against oomycete fungal pathogens. acs.org Several of these compounds demonstrated excellent efficacy at very low concentrations against Phytophthora infestans, Plasmopara viticola, and Pseudoperonospora cubensis. acs.org Notably, compounds designated as P14 , P15 , and P25 provided excellent control of these pathogens in field trials on potato, grape, and cucumber plants at low dose rates. acs.org

Another study focused on morpholine (B109124) and piperidine-based surfactants and their antifungal properties against Candida albicans and Cryptococcus neoformans. researchgate.net While the activity varied among the synthesized compounds, some derivatives showed promising antifungal effects.

Research into piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety also revealed potent fungicidal activities against several agriculturally important fungi. nih.gov Compounds A13 and A41 from this series showed superior in vitro inhibitory activity against Rhizoctonia solani compared to commercial fungicides Chlorothalonil and Boscalid. nih.gov Furthermore, these compounds exhibited significant activity against Verticillium dahliae. nih.gov

The table below presents the in vitro antifungal activity of selected piperidine-4-carbohydrazide derivatives:

| Compound | Fungal Strain | EC50 (µg/mL) |

| A13 | Rhizoctonia solani | 0.83 |

| A41 | Rhizoctonia solani | 0.88 |

| Chlorothalonil (Control) | Rhizoctonia solani | 1.64 |

| Boscalid (Control) | Rhizoctonia solani | 0.96 |

| A13 | Verticillium dahliae | 1.12 |

| A41 | Verticillium dahliae | 3.20 |

| Carbendazim (Control) | Verticillium dahliae | 19.3 |

| Chlorothalonil (Control) | Verticillium dahliae | 11.0 |

Data sourced from a study on piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety. nih.gov

Cancer Therapy Research

The piperidine scaffold is a key component in the design of novel anticancer agents. Derivatives of 4-(chloromethyl)piperidine have been investigated for their cytotoxic effects on various cancer cell lines and their broader potential in oncology.

Cytotoxic Effects and Inhibition of Cancer Cell Proliferation

A significant body of research has demonstrated the cytotoxic potential of piperidine derivatives against a wide array of cancer cell lines. These compounds often exert their effects by inhibiting cell proliferation and inducing apoptosis.

For instance, a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized and showed high cytotoxicity against liver, breast, colon, gastric, and endometrial cancer cell lines. nih.gov A 50% growth inhibition of these cancer cell lines was observed at micromolar concentrations. nih.gov

Another study on 3,5-bis(benzylidene)-4-piperidones demonstrated that these compounds are highly toxic to human gingival carcinoma (Ca9-22), human squamous carcinoma-2 (HSC-2), and human squamous carcinoma-4 (HSC-4) neoplasms. mdpi.com Importantly, these compounds showed less toxicity towards non-malignant human gingival fibroblast (HGF), human periodontal ligament fibroblast (HPLF), and human pulp cells (HPC), indicating a degree of tumor-selective toxicity. mdpi.com

The following table summarizes the cytotoxic activity of selected 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives against various cancer cell lines, with IC50 values representing the concentration required for 50% growth inhibition.

| Cell Line | Cancer Type | IC50 (µM) for Compound 5a | IC50 (µM) for Compound 5b | IC50 (µM) for Compound 5c | IC50 (µM) for Compound 5d | IC50 (µM) for Compound 5e | IC50 (µM) for Compound 5f | IC50 (µM) for Compound 5g |

| HUH7 | Liver | 4.8 | 6.4 | 5.2 | 7.6 | 4.9 | 5.1 | 5.3 |

| FOCUS | Liver | 6.7 | 8.2 | 6.9 | 9.4 | 6.8 | 7.0 | 7.2 |

| MAHLAVU | Liver | 5.5 | 7.1 | 5.9 | 8.3 | 5.6 | 5.8 | 6.0 |

| HEPG2 | Liver | 7.2 | 8.8 | 7.6 | 10.1 | 7.3 | 7.5 | 7.7 |

| HEP3B | Liver | 6.1 | 7.7 | 6.5 | 9.0 | 6.2 | 6.4 | 6.6 |

| MCF7 | Breast | 3.9 | 5.3 | 4.2 | 6.8 | 4.0 | 4.1 | 4.3 |

| BT20 | Breast | 4.5 | 6.0 | 4.9 | 7.4 | 4.6 | 4.8 | 5.0 |

| T47D | Breast | 5.1 | 6.6 | 5.5 | 8.0 | 5.2 | 5.4 | 5.6 |

| CAMA-1 | Breast | 5.8 | 7.3 | 6.2 | 8.7 | 5.9 | 6.1 | 6.3 |

| HCT-116 | Colon | 4.2 | 5.8 | 4.7 | 7.2 | 4.3 | 4.5 | 4.6 |

| KATO-3 | Gastric | 6.9 | 8.5 | 7.3 | 9.8 | 7.0 | 7.2 | 7.4 |

| MFE-296 | Endometrial | 6.4 | 7.9 | 6.8 | 9.3 | 6.5 | 6.7 | 6.9 |

Data adapted from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. nih.gov

Potential in Oncology

The consistent demonstration of cytotoxic activity by piperidine derivatives against various cancer cell lines highlights their potential as a valuable scaffold for the development of new oncologic therapies. nih.gov The ability to modify the piperidine ring at various positions allows for the fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

Research has shown that piperidine-containing compounds can interfere with multiple pathways crucial for cancer cell survival and proliferation. nih.gov The development of derivatives that exhibit selective toxicity towards cancer cells over normal cells is a particularly promising avenue of research, as it could lead to therapies with fewer side effects. mdpi.com The long-term in situ stability of some of these compounds, as demonstrated in time-dependent cytotoxicity analyses, further underscores their potential for stable and lasting therapeutic effects within the body. nih.gov

Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP

Histone acetyltransferases (HATs) like p300 and CREB-binding protein (CBP) are crucial regulators of gene transcription, and their dysregulation is implicated in various diseases, including cancer. nih.gov The development of inhibitors for these enzymes is a promising strategy in cancer therapy. nih.gov

The piperidine moiety has been incorporated into the structure of small molecule inhibitors targeting the catalytic activity of p300/CBP. While direct inhibition by 4-(chloromethyl)piperidine hydrochloride is not documented, its derivatives are part of the broader exploration of p300/CBP inhibitors. These inhibitors typically function by competing with the natural substrate, acetyl-CoA, for the enzyme's active site. nih.gov

The discovery of potent and selective p300/CBP inhibitors has been a significant advancement. nih.gov For example, the development of small molecule inhibitors has been shown to induce the deacetylation of histone H3K27, leading to reduced expression of oncogenes, decreased cancer cell proliferation, and promotion of cancer cell death. nih.gov Some of these inhibitors have progressed to clinical trials for the treatment of advanced and refractory hematological malignancies and solid tumors. nih.gov

The investigation of bisubstrate analogs, which contain moieties that can interact with both the histone tail and CoA binding sites of p300, has provided insights into the enzyme's catalytic mechanism. nih.gov These complex molecules, which can incorporate piperidine-related structures through chemical synthesis, are valuable tools for probing the enzyme's function and for the rational design of more effective inhibitors. nih.gov

Neurological Research

The piperidine moiety, often derived from precursors like this compound, is a common feature in many centrally acting drugs due to its ability to be functionalized to interact with specific biological targets within the central nervous system (CNS). nih.gov The physicochemical properties of the piperidine ring can be tailored to enhance blood-brain barrier permeability, a critical factor for the efficacy of drugs targeting neurological disorders. nih.gov

Potential in Treating Mood Disorders

Derivatives of 4-(chloromethyl)piperidine have shown promise in the development of treatments for mood disorders such as anxiety and depression. Research has focused on synthesizing molecules that can modulate key neurotransmitter systems implicated in the pathophysiology of these conditions.

One area of investigation involves the development of selective delta-opioid agonists. Novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been synthesized and evaluated for their potential anxiolytic and antidepressant-like effects. nih.gov In preclinical models, these compounds have demonstrated efficacy, suggesting that the piperidine scaffold is crucial for their interaction with opioid receptors. nih.gov

Furthermore, piperidine derivatives have been designed to target the serotonin (B10506) system. A series of alkoxy-piperidine derivatives were synthesized and found to be potent inhibitors of serotonin reuptake while also exhibiting high binding affinities for 5-HT1A and 5-HT7 receptors. nih.gov Two compounds from this series, 7a and 15g , showed potential as antidepressant agents in animal models, highlighting the multifaceted role that piperidine-based compounds can play in modulating serotonergic neurotransmission. nih.gov

Below is a table summarizing the activity of selected alkoxy-piperidine derivatives:

| Compound | Serotonin Reuptake Inhibition (IC₅₀, nM) | 5-HT₁ₐ Receptor Affinity (Kᵢ, nM) | 5-HT₇ Receptor Affinity (Kᵢ, nM) |

| 7a | 177 | 12 | 25 |

| 15g | 85 | 17 | 35 |

This table presents the in vitro activity of two promising alkoxy-piperidine derivatives with potential antidepressant effects. nih.gov

Development of Drugs Targeting Neurological Disorders

The development of drugs for CNS disorders is a complex process, with the blood-brain barrier (BBB) posing a significant challenge. The morpholine ring, a related heterocyclic amine, is often incorporated into CNS drug candidates to improve their ability to cross the BBB. nih.govresearchgate.net The piperidine ring shares some of these favorable physicochemical properties, making its derivatives, including those synthesized from this compound, valuable in CNS drug discovery. nih.gov The structural modifications enabled by this starting material allow for the fine-tuning of properties like lipophilicity and polarity, which are critical for brain penetration. nih.gov

Neuroscience Research Related to Neurotransmitter Systems

Piperidine derivatives are instrumental in neuroscience research for their ability to selectively target various neurotransmitter systems. This selectivity allows for the detailed study of the roles of different receptors and transporters in neurological function and disease.

For instance, researchers have developed potent and selective antagonists for the dopamine (B1211576) D4 receptor using a benzyloxypiperidine scaffold. nih.gov These compounds are valuable tools for investigating the role of the D4 receptor in conditions such as Parkinson's disease and schizophrenia. nih.gov Some of these novel antagonists have shown improved stability compared to earlier compounds. nih.gov

In another line of research, [(aryloxy)(pyridinyl)methyl]piperidine derivatives have been identified as inhibitors of both serotonin and noradrenaline reuptake. nih.gov The structure-activity relationship studies of these compounds have revealed that modifications to the piperidine and pyridine (B92270) rings, as well as the stereochemistry, can significantly alter their selectivity for different monoamine transporters. nih.gov This has led to the identification of selective serotonin reuptake inhibitors (SSRIs), selective noradrenaline reuptake inhibitors (NRIs), and dual serotonin-noradrenaline reuptake inhibitors (SNRIs). nih.gov

The following table highlights the diverse activities of these piperidine derivatives:

| Compound Class | Primary Target(s) | Potential Therapeutic Application |

| Benzyloxypiperidine derivatives | Dopamine D4 Receptor | Parkinson's Disease, Schizophrenia |

| [(Aryloxy)(pyridinyl)methyl]piperidine derivatives | Serotonin and Noradrenaline Transporters | Depression, Anxiety Disorders |

This table illustrates how different classes of piperidine derivatives can be designed to target specific neurotransmitter systems.

Alzheimer's Disease Treatment

A significant area of research for piperidine derivatives is in the treatment of Alzheimer's disease. One of the primary therapeutic strategies for this neurodegenerative disorder is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). The piperidine scaffold is a key component of donepezil, a widely used AChE inhibitor for Alzheimer's disease. nih.govijnrd.org

Numerous studies have focused on the synthesis of novel piperidine-containing compounds as potential anti-Alzheimer's agents. For example, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized and evaluated for their AChE inhibitory activity. mui.ac.ir One compound, 5d , which features a fluorine substitution, was found to be a highly potent AChE inhibitor with an IC₅₀ value of 13 ± 2.1 nM. mui.ac.ir

Another study reported on 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (compound 21 ), which was identified as one of the most potent AChE inhibitors with an IC₅₀ of 0.56 nM. nih.gov This compound also showed a remarkable 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE). nih.gov

The table below summarizes the AChE inhibitory activity of selected piperidine derivatives:

| Compound | Target Enzyme | IC₅₀ (nM) |

| 5d | Acetylcholinesterase (AChE) | 13 ± 2.1 |

| 21 | Acetylcholinesterase (AChE) | 0.56 |

This table showcases the potent acetylcholinesterase inhibitory activity of newly synthesized piperidine derivatives, indicating their potential in Alzheimer's disease therapy. mui.ac.irnih.gov

Other Therapeutic Areas

The pharmacological applications of this compound and its derivatives extend beyond neurological disorders. The versatility of the piperidine scaffold allows for its incorporation into molecules with a wide range of therapeutic effects. ijnrd.org

Analgesic and Neuroprotective Drugs

Piperidine derivatives have a long history in the development of analgesic drugs. The piperidine ring is a core structural element in many potent opioid analgesics. researchgate.net For example, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and evaluated for their analgesic potential. scispace.com Several of these compounds displayed potent analgesic efficacy with varying durations of action. scispace.com

In addition to their analgesic properties, certain piperidine derivatives have been investigated for their neuroprotective effects. A series of novel cinnamamide-piperidine derivatives were designed and synthesized, with some compounds exhibiting potent neuroprotective activity in in-vitro models. researchgate.net One compound, 9d , showed neuroprotective effects comparable to the reference compound Fenazinel and also demonstrated moderate activity in in-vivo models of hypoxia and cerebral artery occlusion. researchgate.net This suggests that piperidine-based compounds could be developed as potential treatments for stroke and other conditions involving neuronal damage. researchgate.net

The table below provides an overview of the therapeutic potential of these derivatives:

| Compound Class | Therapeutic Area | Mechanism of Action |

| 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives | Analgesia | Opioid receptor modulation (presumed) |

| Cinnamamide-piperidine derivatives | Neuroprotection | Not specified |

This table highlights the dual role of piperidine derivatives in providing pain relief and protecting neuronal cells.

Antiviral and Anti-inflammatory Properties of Piperidine Derivatives

The structural versatility of the piperidine scaffold has been extensively leveraged in the development of novel therapeutic agents with potent antiviral and anti-inflammatory activities. These derivatives have shown promise against a range of viral pathogens and inflammatory conditions, underscoring their significance in medicinal chemistry. ijnrd.org

A notable advancement in antiviral research involves the development of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives. nih.gov Within this series, the compound designated as FZJ13 has demonstrated significant anti-HIV-1 activity. nih.gov Another derivative, FZJ05, exhibited remarkable potency against the influenza A/H1N1 virus (strain A/PR/8/34) in Madin-Darby canine kidney (MDCK) cells, with EC50 values significantly lower than those of established antiviral drugs such as ribavirin, amantadine, and rimantadine. nih.gov Further studies have confirmed the effectiveness of various N-substituted piperidine derivatives against the influenza A/H1N1 virus, showing favorable comparisons to commercial drugs like Tamiflu and Rimantadine. nih.gov The antiviral potential of piperidine derivatives also extends to the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), where natural plant-derived piperamides have been identified as potential inhibitors of key viral targets. acs.org

In the realm of anti-inflammatory research, piperidine derivatives have been shown to modulate various inflammatory pathways. For instance, a series of novel piperidine-substituted triazine derivatives demonstrated promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net Specifically, compounds 5c, 5f, 6c, and 6f in one study showed significant inhibition of both TNF-α (65–73%) and IL-6 (73–85%) at a concentration of 10 µM. researchgate.net Pharmacological studies on di- and triketopiperidine derivatives have also revealed distinct anti-inflammatory activity. nih.gov The introduction of cyclohexyl and allyl radicals to these structures has been noted to impart anti-inflammatory and immunosuppressive properties. nih.gov Furthermore, piperine, a well-known piperidine-containing alkaloid found in pepper, exhibits strong antioxidant and anti-inflammatory properties by quenching free radicals and reactive oxygen species. researchgate.net

| Compound/Derivative Class | Target Virus/Condition | Key Findings | Reference |

|---|---|---|---|

| FZJ05 | Influenza A/H1N1 | EC50 value significantly lower than ribavirin, amantadine, and rimantadine. | nih.gov |

| FZJ13 | HIV-1 | Displayed notable anti-HIV-1 activity. | nih.gov |

| Piperidine-substituted triazine derivatives (5c, 5f, 6c, 6f) | Inflammation | Inhibited TNF-α by 65–73% and IL-6 by 73–85% at 10 µM. | researchgate.net |

| Di- and Triketopiperidine derivatives | Inflammation | Demonstrated distinct anti-inflammatory activity. | nih.gov |

| Piperamides | SARS-CoV-2 | Showed high binding affinity and potential antiviral activity. | acs.org |

Antiparasitic Drugs

Piperidine-based compounds have emerged as a significant class of antiparasitic agents, with research demonstrating their efficacy against a variety of human pathogens. nih.gov The adaptability of the piperidine structure allows for the design of molecules that can selectively target parasitic organisms.

One area of active investigation is the development of piperidine-based chalcones. A study on 46 novel piperidine- and piperazine-based chalcones revealed their toxicity against the intestinal parasite Giardia intestinalis. nih.gov Notably, three of these compounds—30(a), 31(e), and 33—were found to be more effective in the presence of oxygen and killed the parasite two to four times more efficiently than the standard drug, metronidazole, under anaerobic conditions. nih.govnih.gov Two of these compounds, 30(a) and 31(e), also demonstrated selectivity for parasitic cells over human epithelial cells, marking them as promising candidates for new antigiardial drugs. nih.govnih.gov

Another significant development in antiparasitic research is the synthesis of spiro-piperidine derivatives. These compounds have shown promising in vitro antileishmanial activity against Leishmania major promastigote and amastigote forms. tandfonline.com The most active compounds, 8a and 9a, exhibited sub-micromolar activity with IC50 values of 0.89 µM and 0.50 µM, respectively, which is superior to the efficacy of the current drug, miltefosine (B1683995) (IC50 of 8.08 µM). tandfonline.comresearchgate.net

The mechanism of action for some piperazine (B1678402) compounds, which share structural similarities with piperidines, involves the paralysis of the parasite, allowing the host's body to expel the organism. drugbank.com This is achieved through agonistic activity at GABA receptors on the parasite's muscle membrane, leading to hyperpolarization and flaccid paralysis. drugbank.com

| Compound/Derivative Class | Target Parasite | IC50/EC50 Value | Key Findings | Reference |

|---|---|---|---|---|

| Piperidine-based Chalcone 30(a) | Giardia intestinalis | Not specified | More effective than metronidazole; selective against parasitic cells. | nih.govnih.gov |

| Piperidine-based Chalcone 31(e) | Giardia intestinalis | Not specified | More effective than metronidazole; selective against parasitic cells. | nih.govnih.gov |

| Spiro-piperidine derivative 8a | Leishmania major | 0.89 µM | Superior activity compared to miltefosine. | tandfonline.comresearchgate.net |

| Spiro-piperidine derivative 9a | Leishmania major | 0.50 µM | Superior activity compared to miltefosine. | tandfonline.comresearchgate.net |

| Miltefosine (Reference Drug) | Leishmania major | 8.08 µM | Standard treatment for leishmaniasis. | tandfonline.comresearchgate.net |

Analytical Methodologies for Characterization and Quantification of 4 Chloromethyl Piperidine Hydrochloride

The definitive identification, structural confirmation, and purity assessment of 4-(chloromethyl)piperidine (B1605206) hydrochloride rely on a combination of sophisticated analytical techniques. Spectroscopic methods are paramount for elucidating the molecular structure, while chromatographic techniques are essential for evaluating purity and quantifying the compound in various matrices. Although detailed, published reference spectra for 4-(chloromethyl)piperidine hydrochloride are not widely available, its structural characterization can be reliably predicted based on the well-established principles of these analytical methods and by comparison with closely related piperidine (B6355638) analogues.

Computational and Theoretical Studies

Molecular Docking Studies

Prediction of Binding Affinity and Interaction with Biological Targets

The prediction of binding affinity is crucial for identifying promising drug candidates. This is often achieved through computational techniques like molecular docking and molecular dynamics simulations, which model the interaction between a ligand (the drug candidate) and its biological target, such as a receptor or enzyme. For piperidine-containing compounds, these studies reveal key interactions that govern their binding strength (Ki) and selectivity.

A central feature of the piperidine (B6355638) ring in biological interactions is its nitrogen atom. At physiological pH, this nitrogen is typically protonated, carrying a positive charge that allows it to form strong ionic interactions or hydrogen bonds with acidic amino acid residues (e.g., aspartate, glutamate) in the target's binding pocket. nih.gov This electrostatic interaction is often a primary anchor for the molecule.

Molecular docking studies on various piperidine derivatives have elucidated their binding modes with a range of targets:

Sigma Receptors (σR): The piperidine moiety is a key structural element for ligands targeting sigma-1 (σ1R) and sigma-2 (σ2R) receptors, which are implicated in neurological disorders and cancer. nih.govnih.gov Docking studies show that the protonated piperidine nitrogen interacts with crucial residues, while attached hydrophobic groups fit into specific pockets within the receptor. nih.govrsc.org For instance, in a series of σ1R ligands, the piperidine nitrogen was identified as the positive ionizable functionality, with different substituents occupying hydrophobic pockets, mimicking the binding of known ligands like Haloperidol. nih.govrsc.org

Opioid Receptors: The piperidine ring is a fundamental component of many potent analgesics, including fentanyl and its analogs, which target the µ-opioid receptor. tandfonline.com Docking studies have shown that piperidine derivatives fit into the binding pocket of the µ-opioid receptor, engaging with key residues such as Asp147 and Tyr148. The rigidity and substitution pattern of the piperidine ring can influence both binding affinity and functional selectivity. tandfonline.comresearchgate.net